molecular formula C13H20F4N2O2 B5940999 1-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone

1-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone

Cat. No.: B5940999
M. Wt: 312.30 g/mol
InChI Key: VIBOYPPIPKSXSN-VHSXEESVSA-N
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Description

1-[(1R,6S)-9-methyl-3,9-diazabicyclo[421]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorinated ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the diazabicyclo structure.

    Introduction of the fluorinated ether group: This step involves the reaction of the intermediate with a fluorinated alcohol under basic conditions to form the ether linkage.

    Final coupling: The final step involves coupling the bicyclic intermediate with the fluorinated ether intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to modify the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Materials Science: Its fluorinated ether group imparts unique properties, making it useful in the development of advanced materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism by which 1-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that recognize the unique bicyclic structure and fluorinated ether group. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

1-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone is unique due to its combination of a bicyclic structure and fluorinated ether group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications that require specific structural features.

Properties

IUPAC Name

1-[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(2,2,3,3-tetrafluoropropoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F4N2O2/c1-18-9-2-3-10(18)6-19(5-4-9)11(20)7-21-8-13(16,17)12(14)15/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBOYPPIPKSXSN-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CN(CC2)C(=O)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1CN(CC2)C(=O)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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